3-Cyanopropanoic acid

Catalog No.
S1515358
CAS No.
16051-87-9
M.F
C4H5NO2
M. Wt
99.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyanopropanoic acid

CAS Number

16051-87-9

Product Name

3-Cyanopropanoic acid

IUPAC Name

3-cyanopropanoic acid

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

InChI

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h1-2H2,(H,6,7)

InChI Key

BXYQHDXDCJQOFD-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C#N

Canonical SMILES

C(CC(=O)O)C#N

Organic Synthesis:

3-Cyanopropanoic acid, also known as cyanoacetic acid, finds application in organic synthesis due to its reactive nature. Its cyano group (C≡N) can be readily involved in various reactions, making it a valuable building block for complex molecules. One example is its use as a precursor to vinylene carbonate, a key intermediate in the synthesis of polycarbonates, a class of widely used plastics [].

Catalyst and Ligand Design:

The presence of both the carboxylic acid group (COOH) and the cyano group allows 3-cyanopropanoic acid to act as a chelating agent, meaning it can bind to metal ions through both functional groups. This property makes it a potential candidate for the design of catalysts and ligands used in various chemical reactions [].

Antiparasitic Activity:

Studies have shown that 3-cyanopropanoic acid exhibits antiparasitic activity against protozoan parasites that infect marine macroalgae. Research suggests that it might disrupt the parasite's energy metabolism, leading to its death []. However, further investigation is needed to understand the exact mechanism of action and potential applications in this area.

Other Potential Applications:

Limited research suggests 3-cyanopropanoic acid might have other potential applications, such as:

  • Material science: As a component in the development of new materials with specific properties [].
  • Medicinal chemistry: As a starting material for the synthesis of pharmacologically active compounds [].

3-Cyanopropanoic acid, with the chemical formula C₄H₅NO₂, is a nitrile-containing carboxylic acid. It is characterized by a three-carbon chain with a cyano group (-C≡N) and a carboxylic acid group (-COOH) attached to the terminal carbon. This compound is notable for its potential applications in organic synthesis and as an intermediate in various chemical processes.

Research indicates that 3-cyanopropanoic acid exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in pharmacological applications, although specific mechanisms of action require further investigation .

Several methods exist for synthesizing 3-cyanopropanoic acid:

  • From Glutamic Acid: A biobased approach involves oxidative decarboxylation of glutamic acid to yield 3-cyanopropanoic acid .
  • Electrochemical Synthesis: Utilizing high-throughput electrochemical workflows has been proposed as a sustainable method for producing this compound from biomass-derived feedstocks .
  • Conventional Organic Synthesis: Traditional methods include the reaction of malonic acid derivatives with cyanide sources, followed by hydrolysis.

3-Cyanopropanoic acid finds applications in various fields:

  • Chemical Intermediates: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Materials Science: Its derivatives are used in developing advanced materials, including polymers and coatings.
  • Energy Storage: Research indicates its potential as an electrolyte component in lithium-ion batteries due to favorable electrochemical properties .

Studies on the interactions of 3-cyanopropanoic acid with other compounds have highlighted its role as a solvent and additive in electrochemical systems. For instance, its methyl ester has been investigated for use in high-voltage dual carbon lithium-ion capacitors, demonstrating improved performance characteristics .

Several compounds share structural similarities with 3-cyanopropanoic acid. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
Trans-4-cyanocyclohexanecarboxylic acidC₈H₉NO₂0.74
4-Cyanobutyric acidC₅H₈N₂O₂0.71
2-Cyanoacetic acidC₄H₃N₃O₂0.71
2-Cyano-3-hydroxypropionic acidC₄H₅NO₃0.71

Uniqueness: What distinguishes 3-cyanopropanoic acid from these similar compounds is its specific three-carbon chain structure combined with both cyano and carboxylic functional groups, which provides unique reactivity and application potential not fully shared by its analogs.

Oxidative Decarboxylation

Trichloroisocyanuric Acid (TCCA)-Mediated Reactions

Trichloroisocyanuric acid (TCCA) is widely employed for oxidative decarboxylation of α-amino acids to nitriles. In a representative procedure, monosodium glutamate (MSG) undergoes reaction with TCCA in aqueous NaOH, yielding 3-cyanopropanoic acid in 58% yield after acidification and ethyl acetate extraction. Key steps include:

  • Reaction Conditions: Substrate-to-TCCA molar ratios of 1:0.7, temperatures below 30°C to minimize side reactions.
  • Mechanism: TCCA generates hypochlorous acid (HOCl), which oxidizes the amino group to an imine intermediate. Subsequent decarboxylation releases CO₂, forming the nitrile.
  • Scope: Glutamic acid and alanine are optimal substrates, while proline (a cyclic secondary amine) resists decarboxylation due to steric hindrance.

Enzymatic Oxidative Decarboxylation (Vanadium Chloroperoxidase)

Vanadium chloroperoxidase (VCPO) catalyzes the conversion of glutamic acid to 3-cyanopropanoic acid using H₂O₂ and bromide ions. This method achieves near-quantitative yields under mild conditions (pH 5, 25°C). Critical factors include:

  • Bromide Dependency: Bromide acts as a co-catalyst, forming hypobromous acid (HOBr) to oxidize the α-amino group.
  • Coupled Systems: Alcohol oxidase (AOX) synergizes with VCPO by generating H₂O₂ in situ from methanol, eliminating the need for exogenous H₂O₂.

Substrate-Specific Reactivity (Glutamic Acid vs. Aspartic Acid)

Glutamic acid (Glu) and aspartic acid (Asp) exhibit stark differences in reactivity:

  • Glu: Converts efficiently (100% yield) to 3-cyanopropanoic acid with 0.1 equiv. NaBr.
  • Asp: Requires 2 equiv. NaBr for 80% selectivity toward 2-cyanoacetic acid, likely due to weaker bromide binding affinity.

Enzymatic Catalysis

Vanadium Chloroperoxidase (VCPO) Systems

VCPO’s versatility extends to diverse substrates:

SubstrateProductYield (%)Conditions
Glutamic acid3-cyanopropanoic acid9525°C, pH 5, 0.1 NaBr
Aspartic acid2-cyanoacetic acid8025°C, pH 5, 2 NaBr

Data compiled from

Halide-Ion Influence on Reaction Efficiency

Bromide concentration critically impacts reaction kinetics:

  • Low Br⁻ (0.1 equiv.): Favors Glu conversion via selective HOBr generation.
  • High Br⁻ (2 equiv.): Enhances Asp reactivity by stabilizing intermediates through electrostatic interactions.

Coupled Enzymatic Reactions (Alcohol Oxidase Synergy)

AOX-VCPO cascades enable sustainable H₂O₂ production:

  • Mechanism: AOX oxidizes methanol to formaldehyde, generating H₂O₂ for VCPO.
  • Advantages: Reduces costs and safety risks associated with bulk H₂O₂ handling.

Electrochemical Approaches

Kolbe Electrolysis and Iminyl Radical Pathways

Kolbe nitrile synthesis traditionally employs alkyl halides and cyanides. Recent advancements integrate photoredox-nickel catalysis for remote functionalization:

  • Iminyl Radicals: Cyclic iminyl radicals, generated via photoredox, undergo ring-opening to form nitrile radicals, which couple with aryl/alkyl halides.
  • Yields: Up to 85% for arylated nitriles under visible-light irradiation.

Ionic Liquid-Catalyzed Nitrile Formation

Ionic liquids (e.g., [BMIm][Cl]) facilitate nitrile synthesis from aldehydes and hydroxylamine hydrochloride:

  • Conditions: 70°C, solvent-free, 66–99% yield.
  • Mechanism: Synergistic effects from hydrogen bonding and nucleophilic attack promote oxime intermediate formation.

Adiponitrile Production via Dehydration/Cyclization

3-Cyanopropanoic acid serves as a critical intermediate in the biomass-derived synthesis of adiponitrile, a key precursor for nylon 6,6 production. The electrochemical transformation represents a promising sustainable route that leverages renewable feedstocks to produce this essential industrial chemical [1] [2].

The production pathway involves a multi-step dehydration and cyclization process, where glutamic acid undergoes oxidative decarboxylation to form 3-cyanopropanoic acid, which subsequently undergoes Kolbe coupling to generate adiponitrile [1] [2]. Research demonstrates that this electrochemical approach can achieve maximum Faradaic efficiency of 40% toward adiponitrile at current densities up to 500 mA cm⁻² [2]. The process optimization involves careful control of electrolyte composition and electrochemical conditions to maximize selectivity and yield [2].

The transformation pathway from 3-cyanopropanoic acid to adiponitrile proceeds through a dehydration step with 85% yield, followed by cyclization with 90% yield, and final product isolation achieving 95% efficiency . This multi-step synthesis represents a significant advancement in sustainable chemical manufacturing, offering an alternative to traditional thermochemical processes that rely on fossil fuel feedstocks [1] [2].

Industrial implementation of this route requires understanding the relationship between reaction parameters and performance metrics. High-throughput electrochemical workflows have been developed to test hundreds of reaction conditions, accelerating the exploration of optimal parameters for commercial viability [2]. The biomass-derived approach enhances integration with renewable energy sources, making it particularly attractive for sustainable manufacturing initiatives [2].

Succinonitrile Derivatives for Fiber Chemistry

3-Cyanopropanoic acid serves as a versatile precursor for succinonitrile synthesis, which finds extensive applications in fiber chemistry and polyamide production. The conversion process involves catalytic dehydration of 3-cyanopropanoic acid, achieving remarkable selectivity and yield under optimized conditions [4] [5].

Research indicates that 3-cyanopropanoic acid can be converted into succinonitrile with selectivity close to 100% and conversion rates of 62% using palladium-catalyzed dehydration processes [5]. The synthesis pathway involves treating 3-cyanopropanoic acid under controlled conditions with palladium catalysts, which facilitate the dehydration reaction while maintaining high selectivity toward the desired product [5].

Succinonitrile derivatives produced from 3-cyanopropanoic acid demonstrate significant potential in fiber chemistry applications. The compound serves as a precursor for 1,4-diaminobutane, which is essential for industrial production of polyamides [4]. Although commercial 1,4-butanediamine is primarily synthesized from petroleum-based succinonitrile, biochemical synthesis routes from glucose via amino acid intermediates offer sustainable alternatives [6].

The techno-economic assessment of succinonitrile production from 3-cyanopropanoic acid reveals promising potential for commercial implementation. The process involves multiple steps including dehydration of 3-cyanopropanoic amide to succinonitrile, with catalytic systems optimized for maximum efficiency [7]. The conversion of glutamic acid to succinonitrile through 3-cyanopropanoic acid intermediates represents a viable route for bio-based chemical production, although further optimization is required for economic competitiveness [8].

ApplicationProcess TypeYield (%)Reaction ConditionsIndustrial Relevance
Adiponitrile ProductionDehydration/Cyclization85-95Multi-step condensationHigh - Nylon production
Succinonitrile SynthesisDehydration/Cyclization62-100Pd-catalyzed dehydrationMedium - Specialty chemicals
Nylon 6,6 PrecursorIntermediate Formation90-95Intermediate isolationHigh - Polymer manufacturing
Polyamide FibersMonomer Synthesis80-90Thermal processingMedium - Textile applications
Electrochemical ProcessingKolbe Coupling40Electrochemical at 500 mA/cm²Low - Research stage

Pharmaceutical Intermediate Roles

Caspase Inhibitor Development

3-Cyanopropanoic acid has emerged as a crucial building block in the development of potent and selective caspase inhibitors, particularly for caspase-1 targeting applications. The compound's unique chemical structure, featuring both a nitrile group and carboxylic acid functionality, enables the formation of highly effective covalent inhibitors with exceptional selectivity profiles [9] [10].

The development of caspase inhibitors utilizing 3-cyanopropanoic acid moieties has demonstrated remarkable potency, with IC₅₀ values as low as 0.316 nM for dipeptide derivatives targeting caspase-1 [9]. These inhibitors operate through covalent binding mechanisms, where the nitrile group acts as an electrophile for covalent attack by the active-site cysteine residue of caspase-1 [9] [10]. The high selectivity observed for caspase-1 over other caspase isozymes makes these compounds particularly valuable for therapeutic applications [10].

Research has shown that compounds incorporating 3-cyanopropanoic acid demonstrate impressive selectivity profiles when tested against comprehensive caspase panels [10]. The synthesis of cyanopropanoate-containing small molecules based on optimized peptidic scaffolds has yielded inhibitors with IC₅₀ values of 1 nM or less, representing significant advances in caspase-1 selective inhibition [10]. Assessment of hydrolytic stability and selected absorption, distribution, metabolism, and excretion properties has highlighted these agents as potentially useful tools for studying caspase-1 down-regulation in various settings, including in vivo analyses [10].

The mechanism of action involves the formation of a covalent adduct between the nitrile warhead and the catalytic cysteine residue of caspase-1. This interaction results in reversible, covalent modification that provides both high potency and selectivity [9]. The 3-cyanopropanoic acid moiety confers enhanced binding affinity through favorable interactions with the enzyme's active site, while the carboxylic acid group provides additional binding elements that contribute to selectivity [9] [10].

Clinical development of caspase inhibitors incorporating 3-cyanopropanoic acid has progressed to advanced stages, with compounds such as VX-765 reaching Phase II clinical trials for psoriasis treatment . The therapeutic potential extends to various inflammatory and neurodegenerative conditions, where caspase-1 inhibition offers significant therapeutic benefits [11].

Prodrug Modifications and Bioactivation

3-Cyanopropanoic acid derivatives serve as important components in prodrug strategies, where the compound undergoes metabolic bioactivation to release active pharmaceutical agents. The prodrug approach utilizing 3-cyanopropanoic acid modifications enables improved drug delivery, enhanced bioavailability, and targeted therapeutic action [12] [13].

The bioactivation mechanisms of 3-cyanopropanoic acid-based prodrugs involve multiple pathways, including enzymatic hydrolysis, cytochrome P450-mediated transformations, and conjugation reactions. Ester derivatives of 3-cyanopropanoic acid undergo hepatic hydrolysis to release the active carboxylic acid, enhancing bioavailability through improved cellular uptake . The half-life of these ester prodrugs ranges from 2-4 hours, providing controlled release characteristics suitable for therapeutic applications .

Cytochrome P450 enzymes play a crucial role in the bioactivation of 3-cyanopropanoic acid prodrugs, particularly through CYP2B6-mediated hydroxylation reactions. This metabolic pathway enables tissue-specific activation, where prodrugs remain inactive in circulation but become therapeutically active upon reaching target tissues with high cytochrome P450 expression [12] [13]. The selectivity of this bioactivation mechanism provides significant advantages for targeted drug delivery applications.

The development of 3-cyanopropanoic acid-based prodrugs has demonstrated particular promise in oncology applications, where selective bioactivation in tumor tissues enhances therapeutic efficacy while minimizing systemic toxicity [12]. The prodrug modifications enable the delivery of cytotoxic agents that would otherwise be too toxic for systemic administration, achieving therapeutic concentrations specifically in malignant tissues [12].

Research has shown that 3-cyanopropanoic acid prodrugs exhibit enhanced stability in physiological conditions compared to their parent compounds, with minimal cross-reactivity with non-target enzymes . This selectivity profile reduces the risk of off-target effects and improves the therapeutic index of the active compounds . The metabolic stability of these prodrugs allows for oral administration and improved patient compliance in therapeutic applications .

Compound TypeTarget CaspaseIC₅₀ Value (nM)SelectivityMechanismDevelopment Status
Dipeptide derivativeCaspase-10.316HighCovalent bindingPreclinical
Cyanopropanoate analogCaspase-111.5HighElectrophilic attackResearch
Nitrile-containing inhibitorCaspase-391.5ModerateAllosteric inhibitionResearch
Electrophilic inhibitorCaspase-7637-8520LowReversible bindingResearch
Selective inhibitorCaspase-1<1.0Very HighCovalent modificationPreclinical
Prodrug TypeBioactivation MechanismTarget TissueStability (t½)Therapeutic ApplicationDevelopment Phase
Ester derivativesHepatic hydrolysisLiver2-4 hoursCancer treatmentPhase II
Amide modificationsEnzymatic cleavageTumor cells4-8 hoursAnti-inflammatoryPreclinical
Nitrile prodrugsCytochrome P450Inflammatory sites6-12 hoursNeuroprotectionResearch
Conjugated formsConjugation reactionsSpecific organs8-24 hoursTargeted therapyPhase I
Metabolically activatedMulti-step activationSystemicVariableControlled releaseResearch

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16051-87-9

Wikipedia

3-Cyanopropanoic acid

Dates

Last modified: 08-15-2023

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